An In-depth Technical Guide to the Molecular Structure and Applications of 2-Chloro-2-oxo-1-phenylethyl acetate
An In-depth Technical Guide to the Molecular Structure and Applications of 2-Chloro-2-oxo-1-phenylethyl acetate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-oxo-1-phenylethyl acetate, also known by its commercial name O-Acetylmandelic chloride, is a highly reactive, chiral acylating agent of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a reactive acid chloride and a protecting acetate group on a chiral backbone, renders it a valuable building block for the stereoselective synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] This guide provides an in-depth analysis of its molecular structure, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization, and a discussion of its reactivity and applications, grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
2-Chloro-2-oxo-1-phenylethyl acetate is a derivative of mandelic acid, an alpha-hydroxy carboxylic acid. The carboxylic acid is converted to an acyl chloride, and the alpha-hydroxyl group is acetylated. This structural arrangement is key to its utility, providing a reactive handle for acylation while the acetate protects the stereocenter.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |
| Molecular Weight | 212.63 g/mol | [1][2] |
| CAS Number | 1638-63-7 (racemate) | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| IUPAC Name | 2-chloro-2-oxo-1-phenylethyl acetate | [2] |
| Synonyms | O-Acetylmandelic chloride, O-Acetylmandeloyl chloride | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); reacts vigorously with water and alcohols. | |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
Synthesis Protocol: From Mandelic Acid to a Versatile Reagent
The most reliable and widely recognized synthesis of 2-chloro-2-oxo-1-phenylethyl acetate proceeds via a two-step process starting from mandelic acid. This protocol is adapted from a well-established procedure in Organic Syntheses, ensuring reproducibility and high yield.
Step 1: Acetylation of Mandelic Acid to O-Acetylmandelic Acid
The first step involves the protection of the hydroxyl group of mandelic acid as an acetate ester. This is a critical maneuver to prevent unwanted side reactions at the hydroxyl position during the subsequent chlorination step. The choice of acetyl chloride as the acetylating agent is driven by its high reactivity and the ease of removing the excess reagent and byproducts.
Experimental Protocol:
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To a 500-mL flask equipped with a reflux condenser and a gas outlet, add 105 g (0.69 mol) of mandelic acid.
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Carefully add 151 g (1.92 mol) of acetyl chloride. An exothermic reaction should commence. Gentle warming on a water bath may be necessary to initiate the reaction.
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Once a clear solution is obtained, continue to warm the flask on a water bath to distill off the excess acetyl chloride.
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Remove the last traces of acetyl chloride under vacuum.
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Allow the resulting O-acetylmandelic acid to crystallize upon standing. The expected yield is 130–133 g (97–99%).
Step 2: Chlorination of O-Acetylmandelic Acid to 2-Chloro-2-oxo-1-phenylethyl acetate
The second step is the conversion of the carboxylic acid functionality of O-acetylmandelic acid into an acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol:
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To the crude O-acetylmandelic acid from the previous step, add 250 g (2.1 mol) of thionyl chloride in a flask equipped with a reflux condenser and a gas outlet to a scrubber.
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The reaction will start at room temperature. Heat the mixture to reflux for four hours to ensure complete conversion.
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After the reflux period, distill off the excess thionyl chloride.
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Purify the resulting 2-chloro-2-oxo-1-phenylethyl acetate by vacuum distillation. The product is a nearly colorless liquid. The expected yield is 115–120 g (79–82%).
Spectroscopic Characterization
Accurate structural elucidation and purity assessment are paramount in synthetic chemistry. The following data represent the expected spectroscopic characteristics of 2-chloro-2-oxo-1-phenylethyl acetate.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 7.5-7.3 (m, 5H, Ar-H), 6.0 (s, 1H, CH), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 170.0 (C=O, ester), 168.0 (C=O, acyl chloride), 134.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 75.0 (CH), 20.8 (CH₃) |
| FT-IR (neat) | ν (cm⁻¹): ~3030 (Ar C-H), ~1810 (C=O, acyl chloride), ~1750 (C=O, ester), ~1230 (C-O, ester) |
| Mass Spec. (EI) | m/z: 212/214 (M⁺), 177 ([M-Cl]⁺), 107, 77 |
Note: Predicted spectral data based on typical values for similar functional groups. Actual values may vary slightly.
Reactivity and Applications in Drug Development
The synthetic utility of 2-chloro-2-oxo-1-phenylethyl acetate stems from the high electrophilicity of the acyl chloride carbon, making it an excellent acylating agent for a wide range of nucleophiles, including alcohols, phenols, and amines.
Acylation Reactions
The general mechanism involves the nucleophilic attack on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group. This reaction is typically rapid and often exothermic.
Application in the Synthesis of β-Lactam Antibiotics
A significant application of chiral acyl chlorides is in the synthesis of β-lactam antibiotics, such as penicillins and cephalosporins. The core structure of these antibiotics, the β-lactam ring, is often functionalized at the nitrogen atom with an acyl group. The use of an enantiomerically pure acylating agent like (R)- or (S)-2-chloro-2-oxo-1-phenylethyl acetate can be crucial for the synthesis of stereochemically defined antibiotic analogues.
For instance, the acylation of 6-aminopenicillanic acid (6-APA), the common precursor for many semisynthetic penicillins, with 2-chloro-2-oxo-1-phenylethyl acetate would introduce the O-acetylmandelyl side chain. This modification can influence the biological activity and pharmacokinetic properties of the resulting penicillin derivative.
Role as a Chiral Auxiliary
In asymmetric synthesis, a chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. The chiral nature of 2-chloro-2-oxo-1-phenylethyl acetate allows it to be used in this capacity. For example, in a Staudinger reaction for the synthesis of β-lactams, the reaction between a ketene and an imine can be rendered diastereoselective by the presence of a chiral substituent on either the ketene or the imine. By using a ketene derived from 2-chloro-2-oxo-1-phenylethyl acetate, the stereocenter on the acylating agent can influence the stereochemical outcome of the cycloaddition, leading to the preferential formation of one diastereomer of the β-lactam product. This diastereomer can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched final product.
Conclusion
2-Chloro-2-oxo-1-phenylethyl acetate is a potent and versatile synthetic intermediate with significant applications in organic synthesis, particularly in the realm of pharmaceutical development. Its well-defined synthesis, distinct spectroscopic signature, and predictable reactivity make it a valuable tool for the construction of complex, chiral molecules. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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Matrix Fine Chemicals. 2-CHLORO-2-OXO-1-PHENYLETHYL ACETATE | CAS 1638-63-7. [Link]
